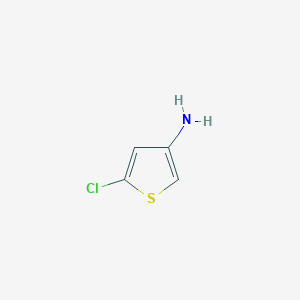

5-Chlorothiophen-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

5-chlorothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-4-1-3(6)2-7-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKAVYVUVXLHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559723 | |

| Record name | 5-Chlorothiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123403-75-8 | |

| Record name | 5-Chlorothiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: 5-Chlorothiophen-3-amine

Abstract

5-Chlorothiophen-3-amine stands as a cornerstone heterocyclic building block in contemporary synthetic chemistry, finding extensive application within the pharmaceutical and materials science domains. The molecule's distinct electronic and structural characteristics, arising from the synergistic interplay of its chloro, amino, and thiophene functionalities, establish it as a versatile precursor for an extensive range of complex molecular frameworks. This comprehensive guide delves into the synthesis, properties, and applications of 5-chlorothiophen-3-amine, presenting field-tested insights and meticulous protocols tailored for researchers and professionals in drug development. This document will elucidate the causal relationships underpinning synthetic choices, detail self-validating experimental methodologies, and firmly ground the discussion in authoritative scientific literature.

Introduction: The Strategic Significance of 5-Chlorothiophen-3-amine

The thiophene ring is a privileged scaffold in medicinal chemistry, frequently incorporated into approved pharmaceuticals. Its utility stems from its capacity to serve as a bioisostere for the benzene ring, while presenting unique metabolic profiles and avenues for molecular interactions. The strategic positioning of an amino group at the 3-position and a chloro group at the 5-position of the thiophene ring in 5-chlorothiophen-3-amine yields a molecule with three primary reactive centers. This trifecta of functionality permits sequential and regioselective modifications, positioning it as an optimal starting material for the assembly of intricate molecules with targeted pharmacological or material properties.

The amino group acts as a versatile handle for amide bond formation, N-alkylation, and diazotization reactions, facilitating the introduction of diverse side chains and the construction of novel ring systems. The chlorine atom, an effective leaving group in nucleophilic aromatic substitution reactions, offers a direct pathway for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles. Furthermore, the C-H bonds on the thiophene ring can be selectively functionalized via metallation or cross-coupling reactions, introducing an additional dimension of synthetic versatility. This guide aims to illuminate the strategies to exploit this vast potential.

Synthetic Approaches to 5-Chlorothiophen-3-amine

The efficient synthesis of 5-chlorothiophen-3-amine is the crucial initial step for its subsequent application. A variety of synthetic routes have been established, each presenting distinct advantages and limitations. The selection of a specific methodology is often dictated by the availability of starting materials, the desired scale of the reaction, and safety considerations.

Principal Synthetic Precursors and Pathways

The most common synthetic strategies commence with readily accessible thiophene derivatives. A frequently employed approach involves the nitration of a suitable thiophene precursor, followed by the reduction of the nitro group to the desired amine.[1] The introduction of the chlorine atom can be accomplished at various stages of the synthetic sequence. A widely adopted route involves the reduction of a nitro group, a reliable method for introducing an amino functionality. For example, 3-nitrothiophene can be chlorinated to afford 3-nitro-5-chlorothiophene, which is subsequently reduced to the target molecule. The choice of the reducing agent is paramount to prevent unwanted side reactions, such as dehalogenation.[2]

Figure 1. A common synthetic route to 5-Chlorothiophen-3-amine.

An alternative approach is the direct amination of a pre-functionalized chlorothiophene. However, this method can present challenges due to the comparatively low reactivity of the thiophene ring towards nucleophilic substitution.

Detailed Experimental Protocol: Reduction of 3-Nitro-5-chlorothiophene

This protocol outlines a representative method for the synthesis of 5-chlorothiophen-3-amine through the reduction of 3-nitro-5-chlorothiophene. This method is selected for its dependability and relatively high yields.

Materials:

-

3-Nitro-5-chlorothiophene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, suspend 3-nitro-5-chlorothiophene in a mixture of concentrated hydrochloric acid and ethanol.

-

Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid in portions. The addition is exothermic, and the reaction temperature should be carefully monitored.

-

Reflux: Upon completion of the addition, heat the reaction mixture to reflux and maintain for a designated period, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously neutralize with a concentrated solution of sodium hydroxide. This step should be performed in an ice bath due to significant heat generation.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 5-chlorothiophen-3-amine can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared with the literature value.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of 5-chlorothiophen-3-amine is crucial for its effective application in synthesis and for the characterization of its derivatives.

Physical Properties

The physical properties of 5-chlorothiophen-3-amine are summarized in the table below. These properties are vital for safe handling, storage, and the design of reaction conditions.

| Property | Value |

| Molecular Formula | C₄H₄ClNS |

| Molecular Weight | 133.60 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 45-48 °C |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Spectroscopic Data

Spectroscopic data provide the definitive structural confirmation of 5-chlorothiophen-3-amine.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit distinct signals for the two aromatic protons on the thiophene ring and the protons of the amino group. The chemical shifts and coupling constants are characteristic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show four signals corresponding to the four carbon atoms of the thiophene ring. The chemical shifts will be influenced by the attached chloro and amino groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching vibrations of the primary amine, the C-H stretching of the aromatic ring, and the C-Cl stretching vibration.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-chlorothiophen-3-amine is derived from the distinct reactivity of its functional groups.

Figure 2. Reactivity map of 5-Chlorothiophen-3-amine.

Reactions at the Amino Group

The primary amino group is a potent nucleophile and readily undergoes a variety of transformations:

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy for introducing diverse side chains and is fundamental in the synthesis of many biologically active molecules.

-

N-Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents.

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently transformed into a wide range of other functional groups (e.g., -OH, -CN, -X where X is a halogen).

Reactions Involving the Chlorine Atom

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although the thiophene ring is less activated towards this reaction compared to some other aromatic systems. The presence of the electron-donating amino group can further influence this reactivity.

-

Nucleophilic Aromatic Substitution (SₙAr): Strong nucleophiles can displace the chloride ion. This reaction provides a route to introduce various substituents at the 5-position.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. This allows for the formation of C-C bonds and the construction of more complex molecular frameworks.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups in 5-chlorothiophen-3-amine makes it a valuable intermediate in the synthesis of a wide range of target molecules.

-

Pharmaceuticals: Thiophene-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] 5-Chlorothiophen-3-amine serves as a key building block for the synthesis of novel drug candidates incorporating the thiophene scaffold.[4][5] The ability to functionalize the molecule at three distinct positions allows for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities.

-

Materials Science: Thiophene-based polymers and oligomers are of significant interest in the field of organic electronics due to their conducting and semiconducting properties. The functional groups on 5-chlorothiophen-3-amine can be used to tune the electronic properties of these materials and to facilitate their polymerization.

Conclusion

5-Chlorothiophen-3-amine is a strategically important and versatile building block in organic synthesis. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established methodologies. The distinct reactivity of its amino and chloro functionalities, coupled with the inherent properties of the thiophene ring, provides chemists with a powerful tool for the construction of complex and functionally diverse molecules. A comprehensive understanding of its synthesis, properties, and reactivity is paramount for its effective utilization in the design and development of novel pharmaceuticals and advanced materials. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical guidance for the research scientist.

References

-

Rodríguez Domínguez, J.C., et al. An Easy Synthesis of 5-Nitro-Thiophenes and 3-Amino-2-Nitro-Thiophenes. Sciforum. [Link]

- Google Patents. Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.

-

Wikipedia. Reduction of nitro compounds. [Link]

-

PubChem. 5-chlorothiophen-3-amine hydrochloride. [Link]

-

PubChem. 5-Chlorothiophene-3-carboxylic acid. [Link]

- Google Patents.

-

NIH. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]

-

ResearchGate. Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. [Link]

-

Beilstein Journals. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

- Google Patents.

-

ACS Publications. Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. [Link]

-

PubChem. 5-Methylthiophen-3-amine. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MSU chemistry. Amine Reactivity. [Link]

-

ResearchGate. Reaction scope of five-membered cyclic amines aReaction conditions:... [Link]

-

ResearchGate. Straightforward Synthesis of 3‐Aminothiophenes Using Activated Amides. [Link]

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Chlorothiophen-3-amine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chlorothiophen-3-amine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causality behind experimental choices and provides robust protocols to ensure data integrity.

Introduction: The Significance of 5-Chlorothiophen-3-amine

5-Chlorothiophen-3-amine is a substituted thiophene derivative of significant interest in the synthesis of novel therapeutic agents and functional organic materials. The presence of the chloro, amino, and thiophene functionalities provides a versatile scaffold for chemical modification. Accurate spectroscopic characterization is paramount to confirm the molecular structure, assess purity, and understand its electronic properties, which are critical for its application in drug design and materials science. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Chlorothiophen-3-amine in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted ¹H NMR Data:

The ¹H NMR spectrum of 5-Chlorothiophen-3-amine is expected to show distinct signals for the two aromatic protons on the thiophene ring and the protons of the amine group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~6.5 - 6.8 | Doublet | ~2.0 - 3.0 |

| H4 | ~6.2 - 6.5 | Doublet | ~2.0 - 3.0 |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | - |

Causality of Chemical Shifts and Coupling: The chemical shifts of the thiophene protons are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the chlorine atom. The amino group at the 3-position will shield the adjacent protons (H2 and H4), causing them to appear at a relatively upfield region for aromatic protons. The chlorine atom at the 5-position will deshield the H4 proton to a lesser extent. The observed coupling constant between H2 and H4 is a characteristic meta-coupling in a thiophene ring. The amine protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange; their chemical shift is highly dependent on solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Workflow for ¹H NMR Analysis:

Caption: Workflow for ATR-FTIR analysis of 5-Chlorothiophen-3-amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 5-Chlorothiophen-3-amine, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 133 and 135 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

-

Major Fragment Ions:

-

[M - Cl]⁺: m/z = 98. Loss of the chlorine atom.

-

[M - HCN]⁺: m/z = 106 and 108. A common fragmentation pathway for aromatic amines.

-

Thiophene ring fragmentation: Smaller fragments corresponding to the cleavage of the thiophene ring may also be observed.

-

Fragmentation Rationale: Upon electron ionization, the molecular ion is formed. The most probable fragmentation pathways involve the loss of the stable chlorine radical and the neutral molecule hydrogen cyanide. The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum.

Experimental Protocol for GC-MS Analysis:

Gas chromatography coupled with mass spectrometry is an ideal technique for the analysis of volatile and semi-volatile compounds like 5-Chlorothiophen-3-amine.

Synthesis and Potential Impurities

A common synthetic route to aminothiophenes may involve the reduction of a corresponding nitrothiophene. For 5-Chlorothiophen-3-amine, this would start from 5-chloro-3-nitrothiophene. Incomplete reduction could lead to the presence of the starting nitro compound as an impurity. Over-reduction or side reactions could potentially lead to dehalogenated products (3-aminothiophene). These impurities would have distinct spectroscopic signatures that can be monitored by the techniques described above. For instance, the nitro group has very strong and characteristic IR absorptions.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of 5-Chlorothiophen-3-amine. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust starting point for researchers working with this important heterocyclic compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in medicinal chemistry and materials science.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Field, L. D., Li, H., & Magill, A. M. (2007).

-

PubChem. (n.d.). 5-chlorothiophen-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Chlorothiophen-3-amine

Abstract

5-Chlorothiophen-3-amine is a vital heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Its precise structural characterization is a prerequisite for its application, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive analytical technique. This guide provides a comprehensive examination of the ¹H and ¹³C NMR spectra of 5-Chlorothiophen-3-amine. We will delve into the theoretical underpinnings of its spectral features, correlate them to the molecule's electronic structure, and provide field-proven protocols for sample preparation and data acquisition. The causality behind spectral patterns is explained, offering insights grounded in the principles of substituent effects on the thiophene scaffold.

Introduction: The Structural Imperative

Thiophene derivatives are a cornerstone of medicinal chemistry and materials science, valued for their unique electronic properties and versatile reactivity.[1] 5-Chlorothiophen-3-amine, in particular, presents an interesting case for structural analysis due to the opposing electronic effects of its substituents. An electron-donating amine group at the C3 position and an electron-withdrawing chlorine atom at the C5 position create a distinct electronic environment that is directly reflected in its NMR spectra.

A rigorous understanding of the ¹H and ¹³C NMR data is not merely an academic exercise; it is a crucial quality control checkpoint that validates the identity and purity of the compound, ensuring the integrity of subsequent research and development efforts. This guide will serve as a practical reference for interpreting the NMR data of this key intermediate.

Molecular Structure and Electronic Landscape

To interpret the NMR spectra of 5-Chlorothiophen-3-amine, one must first consider its molecular structure and the resulting distribution of electron density. The thiophene ring is an aromatic system, and the chemical shifts of its protons and carbons are influenced by the aromatic ring current and, more significantly, by the electronic nature of the attached substituents.[2]

-

Amine Group (-NH₂ at C3): This is a strong activating group that donates electron density into the ring through resonance (+R effect). This effect increases the electron density (shielding) at the ortho (C2, C4) and para (C5) positions.

-

Chlorine Atom (-Cl at C5): This is a deactivating group that withdraws electron density through induction (-I effect) due to its high electronegativity. However, it can also donate electron density weakly through resonance (+R effect) via its lone pairs. The inductive effect typically dominates for halogens.

The interplay of these opposing forces dictates the final chemical shifts observed in the NMR spectrum.

Caption: A standardized workflow for NMR analysis from sample preparation to processing.

Confirmatory Analysis with 2D NMR

For unambiguous assignment, especially in more complex derivatives, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 5-Chlorothiophen-3-amine, a cross-peak would be observed between H2 and H4, definitively confirming their coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show cross-peaks for C2-H2 and C4-H4, confirming their assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is powerful for assigning quaternary carbons and piecing together the molecular skeleton.

Caption: Expected 2D NMR correlations for 5-Chlorothiophen-3-amine.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Chlorothiophen-3-amine are rich with structural information that is directly interpretable from the fundamental principles of chemical shifts and spin-spin coupling. The distinct electronic signatures of the electron-donating amine and electron-withdrawing chlorine substituents create a predictable and analyzable pattern. By following robust experimental protocols and applying a logical, causality-driven approach to spectral interpretation, researchers can confidently verify the structure of this important heterocyclic intermediate, ensuring the reliability and success of their scientific endeavors.

References

- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem.

-

Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, Oxford Academic. Available at: [Link]

-

Takahashi, K., Sone, T., & Fujieda, K. (n.d.). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, Oxford Academic. Available at: [Link]

-

Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... ResearchGate. Available at: [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]

-

Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. Available at: [Link]

-

Catellani, M., Luzzati, S., & L'Annunziata, F. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6046–6057. Available at: [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Catellani, M., Luzzati, S., & L'Annunziata, F. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6046–6057. Available at: [Link]

-

Jackowski, K., & Wielogorska, E. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 75, 1295-1304. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

Sources

Mass spectrometry fragmentation of 5-Chlorothiophen-3-amine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Chlorothiophen-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of 5-chlorothiophen-3-amine, a heterocyclic compound of interest in pharmaceutical and materials science research. We explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. The narrative elucidates the causal mechanisms behind observed bond cleavages and rearrangements, offering researchers a predictive framework for the structural analysis of this and related substituted thiophenes. This document is designed to serve as a practical reference, integrating theoretical principles with actionable experimental protocols.

Introduction: The Analytical Imperative for 5-Chlorothiophen-3-amine

5-Chlorothiophen-3-amine is a substituted heterocyclic amine that serves as a versatile building block in organic synthesis. Its structure, featuring a thiophene ring functionalized with both an electron-donating amine group and an electron-withdrawing chloro group, presents a unique electronic landscape that influences its chemical reactivity and, consequently, its behavior in a mass spectrometer. Understanding its fragmentation is crucial for unambiguous identification in complex reaction mixtures, metabolite profiling, and quality control workflows.

Mass spectrometry is an indispensable tool for molecular characterization, providing precise mass measurements and invaluable structural information through the analysis of fragment ions.[1] The choice of ionization technique profoundly impacts the resulting mass spectrum. Electron Ionization (EI), a "hard" ionization method, imparts significant energy, leading to extensive and often complex fragmentation patterns that serve as a molecular fingerprint.[2] In contrast, Electrospray Ionization (ESI) is a "soft" technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation, making it ideal for determining molecular weight and for subsequent controlled fragmentation via tandem mass spectrometry (MS/MS).[3][4] This guide will dissect the fragmentation pathways under both regimes.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization involves bombarding the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable radical cation (M⁺•).[1][5] This excess energy is dissipated through a cascade of fragmentation reactions, providing detailed structural insights.

The molecular formula of 5-chlorothiophen-3-amine is C₄H₄ClNS, with a nominal molecular weight of 133 for the ³⁵Cl isotope and 135 for the ³⁷Cl isotope. In accordance with the Nitrogen Rule , the presence of a single nitrogen atom results in an odd nominal molecular weight.[6][7] A key diagnostic feature in the EI spectrum will be the molecular ion cluster (M⁺• and [M+2]⁺•) with a characteristic ~3:1 intensity ratio, indicative of the presence of one chlorine atom.

The primary fragmentation pathways initiated from the M⁺• radical cation are governed by the relative stability of the resulting ions and neutral losses.

Proposed EI Fragmentation Scheme:

-

Loss of a Chlorine Radical (•Cl): The C-Cl bond is often a labile site in EI. Cleavage of this bond results in the loss of a chlorine radical (35 u), a highly favorable pathway leading to a stable, even-electron cation at m/z 98.

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation for aromatic amines involves the elimination of HCN (27 u) from the ring structure, often following rearrangement. This would produce a fragment ion at m/z 106.

-

Thiophene Ring Cleavage: The thiophene ring itself can undergo fragmentation. A characteristic loss involves the expulsion of a thioformyl radical (•CHS, 45 u), leading to a fragment at m/z 88. Another possibility is the loss of acetylene (C₂H₂, 26 u) from the ring, yielding an ion at m/z 107.

Caption: Proposed EI fragmentation pathways for 5-chlorothiophen-3-amine.

Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation

ESI is the preferred method for analyzing polar molecules and for coupling with liquid chromatography.[8] In positive ion mode, ESI generates a protonated molecular ion, [M+H]⁺, by adding a proton to the most basic site in the molecule. For 5-chlorothiophen-3-amine, this is unequivocally the amino group. The resulting [M+H]⁺ ion has an m/z of 134 (for ³⁵Cl). This stable precursor ion can then be selectively isolated and fragmented in a collision cell (Collision-Induced Dissociation, CID) to generate a product ion spectrum (MS/MS).

Proposed ESI-MS/MS Fragmentation Scheme:

The fragmentation of the even-electron [M+H]⁺ ion proceeds through pathways that favor the loss of stable, neutral molecules.

-

Loss of Ammonia (NH₃): The most common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (17 u).[9] This is typically the most abundant fragment ion, resulting in a product ion at m/z 117. This process is driven by the formation of the stable neutral NH₃ molecule and a resulting resonance-stabilized cation.

-

Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule (36 u) is another plausible pathway, which would yield a fragment ion at m/z 98.

-

Sequential Losses: Further fragmentation can occur from the primary product ions. For example, the m/z 117 ion ([M+H-NH₃]⁺) could subsequently lose a chlorine radical, although loss of a neutral molecule like HCl from the precursor is generally more favorable in CID.

Caption: Primary ESI-MS/MS fragmentation pathways for protonated 5-chlorothiophen-3-amine.

Data Summary: A Comparative Overview

The quantitative data derived from the fragmentation analysis are summarized below. These m/z values serve as diagnostic markers for the identification of 5-chlorothiophen-3-amine.

| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss / Species | Notes |

| EI | 133/135 (M⁺•) | 98 | •Cl | Cleavage of the C-Cl bond. |

| 106 | HCN | Common loss from aromatic amines. | ||

| 88 | •CHS | Thiophene ring fragmentation. | ||

| ESI-MS/MS | 134/136 ([M+H]⁺) | 117 | NH₃ | Characteristic loss for protonated primary amines.[9] |

| 98 | HCl | Elimination of neutral HCl. |

Experimental Protocols

To ensure reproducibility and accuracy, the following protocols are provided as a validated starting point for analysis.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Sample Preparation: Prepare a 1 mg/mL solution of 5-chlorothiophen-3-amine in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method (if applicable):

-

Inlet: Splitless injection, 1 µL injection volume. Inlet temperature: 250°C.

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 60°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

-

MS Method:

Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

-

Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an ESI source (e.g., Triple Quadrupole or Q-TOF).

-

Sample Preparation: Prepare a 10 µg/mL solution of 5-chlorothiophen-3-amine in 50:50 methanol:water with 0.1% formic acid to facilitate protonation.

-

Infusion Method (for optimization):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

-

MS Method:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂): 30-40 psi.

-

Drying Gas (N₂): Flow at 8-10 L/min, temperature at 300-350°C.

-

MS1 Scan: Scan from m/z 80 to 200 to confirm the [M+H]⁺ precursor at m/z 134.

-

MS2 Product Ion Scan:

-

Isolate the precursor ion at m/z 134 with an isolation width of 1-2 Da.

-

Apply Collision-Induced Dissociation (CID) using argon as the collision gas.

-

Ramp the collision energy from 10 to 40 eV to observe the formation and relative intensities of product ions. A starting collision energy of 20 eV is recommended.[11]

-

Scan the product ions from m/z 40 to 140.

-

-

Conclusion

The mass spectrometric fragmentation of 5-chlorothiophen-3-amine is highly dependent on the ionization method employed. Electron Ionization provides a rich fingerprint spectrum characterized by the loss of the chlorine substituent and various ring cleavage events. Conversely, Electrospray Ionization coupled with tandem MS offers a more controlled analysis, with the fragmentation of the protonated molecule being dominated by the predictable neutral loss of ammonia. By leveraging both techniques, researchers can achieve confident structural confirmation and characterization. The distinct fragmentation pathways—radical-induced under EI and charge-directed under ESI—provide complementary data essential for a comprehensive analytical assessment in drug development and chemical research.

References

- Title: The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines Source: Google Cloud Vertex AI Search URL

- Title: Fragmentation (mass spectrometry)

- Title: Mass Spectrometry: Fragmentation Source: University of Arizona URL

- Title: Halogen Fragmentation in Mass Spectrometry Source: Scribd URL

- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL

- Title: Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications Source: Research and Reviews URL

- Title: Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI)

- Title: Electron Impact (EI) & Chemical Ionization (CI)

- Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: West Virginia University URL

- Title: Dalton Transactions - UVIC Source: University of Victoria URL

- Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing Source: Royal Society of Chemistry URL

- Title: Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers Source: LCGC International URL

- Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL

- Title: Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source: MDPI URL

Sources

- 1. rroij.com [rroij.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. web.uvic.ca [web.uvic.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

- 8. Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 10. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the FTIR Spectral Analysis of 5-Chlorothiophen-3-amine

An In-depth Technical Guide to 5-Chlorothiophen-3-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophen-3-amine is a substituted aminothiophene, a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The thiophene ring is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities, making them valuable building blocks in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 5-Chlorothiophen-3-amine, with a particular focus on its relevance to drug discovery and development.

Part 1: Core Chemical and Physical Data

The primary identifier for this compound is its CAS number, which is predominantly available for its hydrochloride salt form.

Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Compound Name | 5-Chlorothiophen-3-amine hydrochloride | [1] |

| CAS Number | 1408076-06-1 | [1] |

| Molecular Formula (HCl salt) | C₄H₅Cl₂NS | [1] |

| Molecular Weight (HCl salt) | 170.06 g/mol | [1] |

| Molecular Formula (Free Base) | C₄H₄ClNS | |

| Molecular Weight (Free Base) | 133.60 g/mol | |

| SMILES (HCl salt) | Cl.NC1=CSC(Cl)=C1 | [1] |

| SMILES (Free Base) | NC1=CSC(Cl)=C1 | |

Physicochemical Properties (Predicted for Hydrochloride Salt)

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.4055 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 |[1] |

Molecular Structure

The molecular structure of 5-Chlorothiophen-3-amine consists of a central five-membered thiophene ring. An amine group is attached at the 3-position, and a chlorine atom is substituted at the 5-position.

Caption: 2D structure of 5-Chlorothiophen-3-amine.

Part 2: Synthesis and Reactivity

A plausible, though unverified, synthetic route could involve the following conceptual steps:

Caption: A conceptual workflow for the synthesis of 5-Chlorothiophen-3-amine.

Rationale for Experimental Choices:

-

Amine Protection: The amine group at the 3-position is a reactive site and would likely interfere with electrophilic aromatic substitution reactions. Therefore, a protecting group strategy would be essential. The choice of protecting group would be critical to ensure it is stable under the chlorination conditions and can be removed without affecting the rest of the molecule.

-

Chlorination: The 5-position of the thiophene ring is susceptible to electrophilic attack. A variety of chlorinating agents could be employed, such as N-chlorosuccinimide (NCS), to achieve selective chlorination. The reaction conditions (solvent, temperature) would need to be carefully optimized to maximize the yield of the desired product and minimize side reactions.

-

Deprotection: The final step would involve the removal of the protecting group to yield the free amine. The deprotection conditions must be chosen to be orthogonal to the other functional groups present in the molecule.

It is important to note that this is a hypothetical pathway, and significant experimental work would be required to establish a viable and efficient synthesis protocol.

Part 3: Applications in Drug Discovery

Thiophene-containing molecules are a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this scaffold.[2] The structural features of 5-Chlorothiophen-3-amine, namely the reactive amine group and the halogen substituent, make it an attractive starting point for the synthesis of diverse compound libraries for drug screening.

Potential as a Pharmacologically Active Scaffold:

The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogen bonds can influence ligand-receptor interactions, and the presence of chlorine can block metabolic sites, thereby increasing the metabolic stability and bioavailability of a drug candidate.

Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated as potential anti-inflammatory and analgesic agents, demonstrating the potential of chloro-substituted thiophenes in this therapeutic area.[2][3]

Role as a Synthetic Building Block:

The amine group of 5-Chlorothiophen-3-amine serves as a versatile handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common functional group in many pharmaceuticals.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important pharmacophore.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

N-Arylation reactions: Participation in cross-coupling reactions to form C-N bonds with aryl halides.

These transformations allow for the rapid diversification of the 5-chlorothiophene scaffold, enabling the exploration of a broad chemical space in the search for new drug candidates.

Part 4: Spectroscopic and Safety Data

Spectroscopic Data:

A comprehensive set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for 5-Chlorothiophen-3-amine is not currently available in public databases. For researchers who synthesize this compound, it is crucial to perform full spectroscopic characterization to confirm its identity and purity.

Predicted Spectroscopic Characteristics (General):

-

¹H NMR: The spectrum would be expected to show signals for the two non-equivalent protons on the thiophene ring and the protons of the amine group. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amine group.

-

¹³C NMR: The spectrum would display four distinct signals for the carbon atoms of the thiophene ring. The chemical shifts would be indicative of the electronic environment of each carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C-S stretching of the thiophene ring.

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Researchers should always consult and adhere to their institution's safety protocols when handling any new or uncharacterized chemical compound.

Conclusion

5-Chlorothiophen-3-amine represents a potentially valuable but currently under-characterized building block for drug discovery. Its combination of a thiophene core, a reactive amine handle, and a modulating chlorine substituent makes it an intriguing scaffold for the synthesis of novel compounds with potential therapeutic applications. The lack of readily available synthesis protocols and comprehensive characterization data presents both a challenge and an opportunity for researchers in the field of medicinal chemistry. Further investigation into the synthesis, reactivity, and biological activity of derivatives of 5-Chlorothiophen-3-amine is warranted to fully explore its potential in the development of new medicines.

References

-

Sadiq, M. F., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1369548. [Link]

- Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(9), 133-144.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 3. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chlorothiophen-3-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophen-3-amine is a substituted aminothiophene that holds significant interest for the pharmaceutical and agrochemical industries. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility and metabolism, while the amino group provides a key reactive handle for further molecular elaboration. This guide provides a comprehensive overview of the physical and chemical properties of 5-Chlorothiophen-3-amine, detailed synthetic protocols, and its applications as a versatile building block in the development of novel therapeutic agents.

Core Physical and Chemical Properties

While extensive experimental data for the free base of 5-Chlorothiophen-3-amine is not widely published, its properties can be inferred from data on its hydrochloride salt and closely related analogs.

| Property | Value | Source/Comment |

| Molecular Formula | C₄H₄ClNS | [1] |

| Molecular Weight | 133.60 g/mol | [2] |

| CAS Number | 123403-75-8 (for hydrochloride) | [2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related aminothiophenes |

| Solubility | Likely soluble in common organic solvents | Inferred from structural similarity to other aminothiophenes |

| pKa | Estimated to be in the range of 4-5 for the protonated amine | Based on typical aromatic amines |

Note: The hydrochloride salt (CAS 1408076-06-1) has a molecular formula of C₄H₅Cl₂NS and a molecular weight of 170.06 g/mol .[3]

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals for the thiophene ring protons and a broad signal for the amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.5 - 7.0 | d | ~2-3 |

| H-4 | 6.0 - 6.5 | d | ~2-3 |

| -NH₂ | 3.5 - 5.0 | br s | - |

The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the four unique carbon atoms in the thiophene ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (bearing NH₂) | 145 - 155 |

| C-5 (bearing Cl) | 120 - 130 |

| C-2 | 115 - 125 |

| C-4 | 105 - 115 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and thiophene functionalities.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 (two bands for primary amine) | Asymmetric and symmetric stretching |

| N-H Bend | 1580 - 1650 | Scissoring vibration |

| C=C Stretch (thiophene) | 1400 - 1500 | Ring stretching |

| C-S Stretch (thiophene) | 600 - 800 | Ring vibration |

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 133 and a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.[5]

Synthesis and Purification

The synthesis of 3-aminothiophenes can be challenging due to the reactivity of the amino group. A common and versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[6] While a specific protocol for 5-Chlorothiophen-3-amine is not widely published, a plausible synthetic route can be adapted from established methodologies for related compounds.

Proposed Synthetic Pathway: Modified Gewald Synthesis

A potential route to 5-Chlorothiophen-3-amine could involve a multi-step sequence starting from a suitable chlorinated precursor, followed by the introduction of the amino group functionality. A more direct, albeit challenging, approach would be the direct amination of a pre-formed 5-chlorothiophene ring.

Experimental Protocol: Synthesis of a 3-Aminothiophene Derivative (General Procedure)

This protocol is based on the synthesis of related 3-aminothiophene derivatives and can be adapted for the synthesis of 5-Chlorothiophen-3-amine with appropriate starting materials.

Step 1: Knoevenagel Condensation

-

To a solution of an appropriate α-chloro-ketone or aldehyde (1.0 eq) in a suitable solvent such as ethanol or DMF, add a malononitrile derivative (1.0 eq) and a catalytic amount of a base like piperidine or triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried.

Step 2: Gewald Reaction

-

To a suspension of the product from Step 1 (1.0 eq) and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, DMF), add a base such as morpholine or diethylamine (2.0 eq).

-

Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into acidified ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and then purified.

Purification: Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: General workflow for the synthesis of substituted 3-aminothiophenes.

Chemical Reactivity and Stability

3-Aminothiophenes exhibit reactivity characteristic of both aromatic amines and electron-rich heterocycles.

-

N-Functionalization: The amino group is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation reactions.

-

Electrophilic Aromatic Substitution: The thiophene ring is activated towards electrophilic substitution by the electron-donating amino group. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur, with substitution likely directed to the C2 and C4 positions.

-

Diazotization: The primary amino group can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

-

Stability: Aminothiophenes can be sensitive to air and light, and may darken upon storage. It is recommended to store them under an inert atmosphere in a cool, dark place. The hydrochloride salt is generally more stable and easier to handle.

Caption: Key reaction pathways for 5-Chlorothiophen-3-amine.

Applications in Drug Discovery and Development

Substituted aminothiophenes are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their ability to serve as a scaffold for the construction of more complex heterocyclic systems makes them particularly attractive in drug discovery.

Synthesis of Thienopyrimidines

One of the most significant applications of aminothiophenes is in the synthesis of thienopyrimidines. These fused heterocyclic systems are present in a number of compounds with diverse pharmacological activities, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[7][8] 5-Chlorothiophen-3-amine can be a key starting material for the synthesis of novel thienopyrimidine derivatives, where the chlorine atom can be further functionalized or can serve to modulate the electronic properties of the molecule.

Experimental Protocol: General Synthesis of a Thienopyrimidine Derivative

-

A mixture of a 3-aminothiophene derivative (1.0 eq) and an appropriate cyclizing agent such as formamide, urea, or an isothiocyanate is heated, often at high temperatures (150-200 °C), for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition of water or a non-polar solvent.

-

The crude product is then purified by recrystallization or column chromatography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some Thienopyrimidine Derivatives | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-AMinothiophene Oxalate(478149-05-2) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

A Technical Guide to 5-Chlorothiophen-3-amine Hydrochloride for the Research Scientist

For researchers, scientists, and drug development professionals, the quality and reliable sourcing of starting materials are paramount to the success of any research endeavor. 5-Chlorothiophen-3-amine hydrochloride (CAS No. 1408076-06-1) is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality control, and analytical validation to ensure its suitability for research and development.

Introduction to 5-Chlorothiophen-3-amine Hydrochloride: A Versatile Scaffold

5-Chlorothiophen-3-amine hydrochloride is a substituted aminothiophene, a class of compounds that are considered "privileged structures" in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring, offering similar structural properties with altered electronic and lipophilic characteristics. The presence of the chloro and amine functionalities provides reactive handles for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including those with potential applications in oncology, infectious diseases, and neurology. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Commercial Suppliers of 5-Chlorothiophen-3-amine Hydrochloride

A number of chemical suppliers offer 5-Chlorothiophen-3-amine hydrochloride for research and development purposes. The table below provides a summary of some of the key commercial sources for this compound. It is important to note that purity levels and available quantities can vary between suppliers and batches.

| Supplier | Purity | Available Quantities |

| ChemScene | ≥95% | Inquire |

| LabSolu | 97% | 1g |

| Arctom | Inquire | Inquire |

| Amadis Chemical | 97% | 25g |

| AA Blocks | Inquire | Inquire |

| Chem-Impex International | min 97% | 1g |

| ChemExpress | >98% | 5g, 10g, 25g |

Quality Control and Analytical Validation: A Self-Validating System

Ensuring the identity, purity, and quality of 5-Chlorothiophen-3-amine hydrochloride is a critical step before its inclusion in any synthetic workflow. A robust quality control (QC) protocol should be in place to validate each batch.

Potential Impurities and their Origins

While specific impurity profiles are often proprietary, an understanding of the common synthetic routes to 3-aminothiophenes can help in predicting potential process-related impurities. The Gewald and Fiesselmann syntheses are two common methods for preparing substituted aminothiophenes.[1][2][3]

Potential impurities could include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Isomeric impurities: Other positional isomers of the chlorothiophenamine.

-

By-products of cyclization: Incomplete or alternative cyclization products.

-

Residual solvents: Solvents used in the synthesis and purification steps.

-

Inorganic salts: By-products from the hydrochloride salt formation.

Recommended Analytical Methods

A comprehensive analysis of 5-Chlorothiophen-3-amine hydrochloride should include a combination of chromatographic and spectroscopic techniques.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically suitable for this compound.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Outcome: A major peak corresponding to 5-Chlorothiophen-3-amine hydrochloride, with any impurities appearing as separate, smaller peaks. The area percentage of the main peak is used to calculate the purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound and identifying any organic impurities.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O)

-

Expected ¹H NMR Spectrum: The spectrum should show distinct signals for the aromatic protons on the thiophene ring and the amine protons. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.

-

Expected ¹³C NMR Spectrum: The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.

3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Ionization Technique: Electrospray Ionization (ESI)

-

Expected Result: A peak corresponding to the molecular ion of the free base [M+H]⁺.

4. Certificate of Analysis (CoA)

Researchers should always request a batch-specific Certificate of Analysis from the supplier. A comprehensive CoA will include:

-

Product name, CAS number, and batch number.

-

Appearance.

-

Identity confirmation data (e.g., NMR, IR).

-

Purity data (e.g., HPLC, GC).

-

Water content (e.g., Karl Fischer titration).

-

Residual solvent analysis.

Visualizing the Workflow

Supplier Selection and Qualification Workflow

Caption: A workflow for selecting and qualifying a commercial supplier for a critical raw material.

Quality Control and Analytical Workflow

Sources

Application Notes & Protocols: Synthesis of Thieno[3,2-d]pyrimidine Kinase Inhibitors from 5-Chlorothiophen-3-amine

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors. This guide provides a detailed, technically-grounded framework for the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitor precursors, commencing from the readily available building block, 5-Chlorothiophen-3-amine. We present a robust two-step synthetic sequence: (1) Formation of an intermediate N-(5-chlorothiophen-3-yl)formamide and its subsequent cyclization to yield a 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one, and (2) Chlorination to produce the highly versatile 4,6-dichlorothieno[3,2-d]pyrimidine intermediate. This latter compound is primed for diversification via nucleophilic aromatic substitution (SNAr), enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Thiophene Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[2] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds that mimic the adenine region of ATP are of paramount importance. The thieno[3,2-d]pyrimidine ring system has proven to be an exceptionally effective ATP-competitive scaffold.[2] Its planar structure and arrangement of hydrogen bond donors and acceptors allow for potent and often selective interactions within the kinase hinge region. Several thienopyrimidine derivatives have advanced into clinical trials or have been approved for cancer treatment, highlighting the therapeutic significance of this scaffold.[2]

The starting material, 5-Chlorothiophen-3-amine, represents a strategic entry point into this chemical class. The chlorine atom at the 5-position and the amine at the 3-position provide orthogonal handles for constructing and later diversifying the thienopyrimidine core. The synthetic strategy outlined herein focuses on first building the pyrimidine ring onto the thiophene core, followed by functionalization to create a versatile intermediate for library synthesis.

Rationale and Synthetic Strategy

The overall synthetic objective is to convert 5-Chlorothiophen-3-amine into a 4,6-dichlorothieno[3,2-d]pyrimidine intermediate. This intermediate is a valuable platform for generating diverse kinase inhibitor candidates because the chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) by various amines (e.g., anilines, aliphatic amines), which are common moieties in established kinase inhibitors.[3]

The chosen two-step strategy is logical and grounded in established heterocyclic chemistry principles:

-

Step 1: Annulation of the Pyrimidine Ring. The most direct method to construct the pyrimidine ring fused to the 3-aminothiophene is through a cyclocondensation reaction. We will first formylate the starting amine using formic acid. The resulting formamide undergoes an intramolecular cyclization under dehydrating conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one. This is a classic and reliable method for creating this fused ring system.[4]

-

Step 2: Activation for Diversification. The resulting thieno[3,2-d]pyrimidin-4(3H)-one is not ideal for direct coupling with amines. To activate this position for SNAr, the hydroxyl group (in its tautomeric form) is converted to a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation, yielding the desired 4,6-dichlorothieno[3,2-d]pyrimidine.[2][5] This intermediate can then be selectively reacted at the more electrophilic C4 position.

Below is a graphical representation of the planned synthetic workflow.

Caption: Synthetic workflow from starting material to a library of potential kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one

This protocol details the formation of the fused pyrimidinone ring from 5-Chlorothiophen-3-amine via an intermediate formamide.

Causality and Experimental Choices:

-

Reagent: Formic acid serves as both the formylating agent and the reaction medium. Using it in excess drives the initial N-formylation to completion.

-

Reaction Condition: Heating the mixture to reflux provides the necessary activation energy for both the formylation and the subsequent intramolecular cyclization (dehydration) to form the pyrimidinone ring. This one-pot approach is efficient and avoids the isolation of the intermediate formamide.

-

Work-up: The product precipitates upon cooling and dilution with water because it is a largely planar, crystalline solid with low solubility in aqueous media. Washing with water removes excess formic acid and other water-soluble impurities.

Materials:

-

5-Chlorothiophen-3-amine

-

Formic acid (≥95%)

-

Deionized water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chlorothiophen-3-amine (5.0 g, 37.4 mmol).

-

Carefully add formic acid (25 mL) to the flask.

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring. Maintain reflux for 4 hours. The reaction progress can be monitored by TLC (e.g., using 10% Methanol in Dichloromethane).

-

After 4 hours, cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate will form.

-

Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual formic acid.

-

Wash the solid with cold ethanol (20 mL) to aid in drying.

-

Dry the product under vacuum at 60 °C to a constant weight to yield 6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one as an off-white to light brown solid.

Protocol 2: Synthesis of 4,6-Dichlorothieno[3,2-d]pyrimidine

This protocol describes the conversion of the thienopyrimidinone to the highly reactive dichloro intermediate.

Causality and Experimental Choices:

-

Reagent: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent, ideal for converting the pyrimidinone to the corresponding chloride.[5] It is used in excess to act as both reagent and solvent.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active chlorinating species. This can accelerate the reaction.

-

Reaction Condition: Refluxing ensures the reaction goes to completion. This is a standard condition for such chlorinations.[2]

-

Work-up: Quenching the reaction by pouring it onto ice is a critical step. This is a highly exothermic process that must be done slowly and carefully to hydrolyze the excess POCl₃. Basification with a saturated sodium bicarbonate solution neutralizes the acidic byproducts (phosphoric acid and HCl), allowing for the extraction of the organic product.

Materials:

-

6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (optional, catalytic)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube, add 6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one (4.0 g, 21.4 mmol).

-

Carefully add phosphorus oxychloride (40 mL).

-

(Optional) Add 5-10 drops of DMF.

-

Heat the mixture to reflux (approximately 105-110 °C) with stirring and maintain for 3 hours. The solid should dissolve as the reaction progresses.

-

Cool the reaction mixture to room temperature.

-

In a separate large beaker (1 L), prepare a slurry of crushed ice and water.

-

Slowly and carefully , pour the reaction mixture onto the ice slurry with vigorous stirring. This is a highly exothermic quench.

-

Once the quench is complete, carefully neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by flash column chromatography to yield 4,6-Dichlorothieno[3,2-d]pyrimidine as a solid.

Application in Kinase Inhibitor Synthesis: SNAr Diversification

The 4,6-Dichlorothieno[3,2-d]pyrimidine is a cornerstone intermediate. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at C6. This regioselectivity allows for the controlled introduction of a diverse range of aniline or amine fragments, a key step in building a library of potential kinase inhibitors.[3]

Caption: General scheme for the diversification of the 4,6-dichloro intermediate. (Note: Images are placeholders)

A typical procedure involves heating the dichloro-intermediate with a substituted aniline in a solvent like isopropanol or dioxane, often with a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

Structure-Activity Relationship (SAR) Insights

Literature on thienopyrimidine kinase inhibitors provides valuable guidance for selecting the nucleophiles (R-NH₂) for the SNAr reaction. The table below summarizes general SAR trends for inhibitors targeting kinases like VEGFR-2.

| Position | Modification | General Impact on Activity | Citation |

| C4-Aniline | Small meta-substituents (e.g., -Me, -OMe) | Often well-tolerated or beneficial. | [6] |

| Para-substituents capable of H-bonding | Can enhance potency by interacting with the solvent-exposed region. | [6] | |

| Bulky ortho-substituents | Generally detrimental due to steric hindrance with the hinge region. | [6] | |

| C6-Position | Halogen (e.g., -Cl from starting material) | Can provide favorable interactions in the ATP pocket. | [2] |

| Small alkyl or aryl groups | Modulates potency and selectivity. | [2] |

Conclusion